![molecular formula C19H15LiS3 B14716359 Lithium, [tris(phenylthio)methyl]- CAS No. 14572-78-2](/img/structure/B14716359.png)
Lithium, [tris(phenylthio)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [tris(phenylthio)methyl]- is an organolithium compound known for its unique chemical properties and reactivity. It is often used in organic synthesis and has applications in various scientific fields. The compound is characterized by the presence of three phenylthio groups attached to a central carbon atom, which is bonded to a lithium ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lithium, [tris(phenylthio)methyl]- typically involves the reaction of tris(phenylthio)methane with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures, around -78°C, to ensure the stability of the intermediate products .
Industrial Production Methods: While specific industrial production methods for Lithium, [tris(phenylthio)methyl]- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium, [tris(phenylthio)methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Addition Reactions: It can add to carbonyl compounds, forming new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids, forming new lithium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under anhydrous conditions.
Addition Reactions: Reagents such as aldehydes and ketones are used, often in solvents like tetrahydrofuran (THF) at low temperatures.
Deprotonation: Weak acids like alcohols or amines can be deprotonated using Lithium, [tris(phenylthio)methyl]-.
Major Products Formed:
Nucleophilic Substitution: Alkylated or acylated products.
Addition Reactions: Alcohols or ketones with extended carbon chains.
Deprotonation: Lithium salts of the corresponding acids.
Wissenschaftliche Forschungsanwendungen
Lithium, [tris(phenylthio)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biochemical pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Lithium, [tris(phenylthio)methyl]- involves its ability to act as a strong nucleophile and base. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The compound’s reactivity is largely due to the presence of the lithium ion, which stabilizes the negative charge on the central carbon atom, making it highly reactive .
Vergleich Mit ähnlichen Verbindungen
- Tris(methylthio)methyl-lithium
- Tris(trimethylsilyl)methyl-lithium
- Bis(trimethylsilyl)methyl-lithium
Comparison: Lithium, [tris(phenylthio)methyl]- is unique due to the presence of phenylthio groups, which provide steric hindrance and influence its reactivity. Compared to its methylthio and trimethylsilyl counterparts, it exhibits different reactivity patterns and stability, making it suitable for specific synthetic applications .
Eigenschaften
CAS-Nummer |
14572-78-2 |
|---|---|
Molekularformel |
C19H15LiS3 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
lithium;bis(phenylsulfanyl)methylsulfanylbenzene |
InChI |
InChI=1S/C19H15S3.Li/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
InChI-Schlüssel |
ZKEDOTSYKSZXLT-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)S[C-](SC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



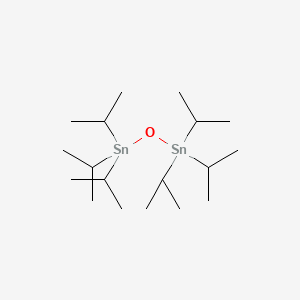
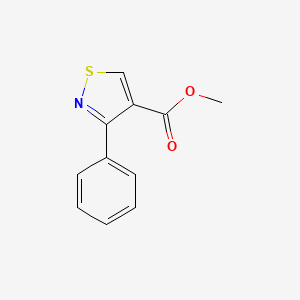
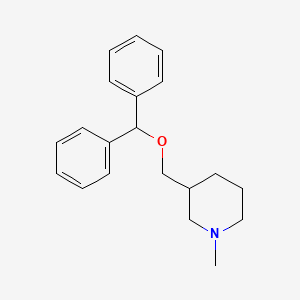
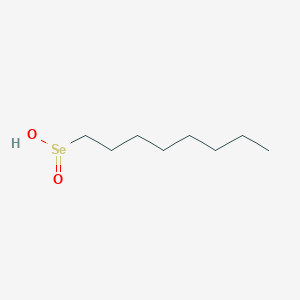
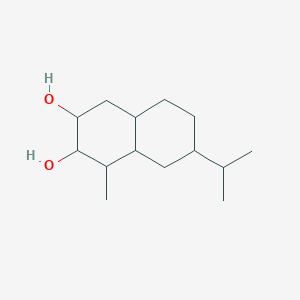
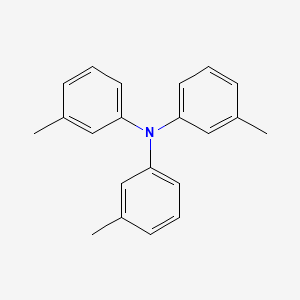
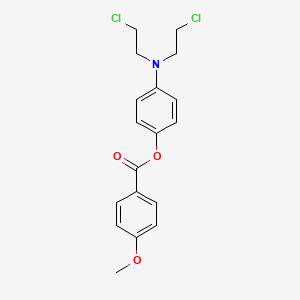

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
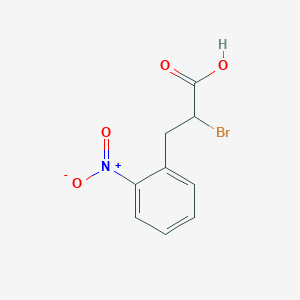
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
